molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-

Cat. No.: B11877281
CAS No.: 56004-32-1
M. Wt: 227.65 g/mol
InChI Key: IXWIERFWDKIYOH-UHFFFAOYSA-N
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Description

9-((2-chloroethoxy)methyl)-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloroethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethoxy group.

    Oxidation and Reduction Reactions: The purine ring system can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chloroethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, 2-chloroethanol, and an appropriate solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted purine derivatives.

    Oxidation Products: Oxidized purine derivatives.

    Reduction Products: Reduced purine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure is similar to that of nucleotides, which are the building blocks of DNA and RNA. This similarity makes it a valuable tool for studying the mechanisms of genetic regulation and enzyme activity.

Medicine: In medicine, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects.

Comparison with Similar Compounds

  • 9-((2-chloroethoxy)methyl)-9H-purin-6-amine
  • 2-(2-chloroethoxy)ethanol
  • 9H-carbazole, 9-[(2-chloroethoxy)methyl]-3,6-diiodo

Comparison: Compared to other similar compounds, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine stands out due to its unique purine structure. This structure imparts specific chemical and biological properties that are not observed in other compounds with similar functional groups. For example, its ability to interact with nucleic acids and enzymes makes it particularly valuable in biological and medical research.

Properties

CAS No.

56004-32-1

Molecular Formula

C8H10ClN5O

Molecular Weight

227.65 g/mol

IUPAC Name

9-(2-chloroethoxymethyl)purin-6-amine

InChI

InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12)

InChI Key

IXWIERFWDKIYOH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)COCCCl)N

Origin of Product

United States

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